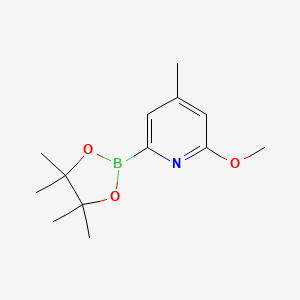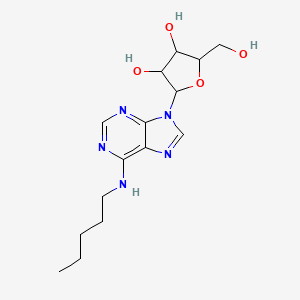![molecular formula C19H29BCl2O6 B13996162 2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)
2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Phenyl Ether Backbone: The initial step involves the formation of the phenyl ether backbone through a series of etherification reactions. This is achieved by reacting 2,3-dichlorophenol with ethylene glycol derivatives under basic conditions.
Introduction of the Dioxaborolane Ring: The dioxaborolane ring is introduced through a reaction between the phenyl ether intermediate and a boronic acid derivative. This step often requires the use of a palladium catalyst and a suitable base to facilitate the formation of the boron-oxygen bond.
Final Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced boron-containing compounds.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules. Its boron-containing structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: Researchers are exploring its potential as a pharmacophore in the development of new drugs. Its unique structure may impart desirable biological activities, such as enzyme inhibition or receptor binding.
Materials Science: The compound’s ability to form stable boron-oxygen bonds makes it useful in the design of novel materials, including polymers and nanomaterials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its boron-containing dioxaborolane ring. This ring can interact with various molecular targets, including enzymes and receptors, through the formation of reversible covalent bonds. The compound’s ether linkages also contribute to its solubility and ability to interact with biological membranes.
Comparison with Similar Compounds
Similar Compounds
5,5’-Dibromo-3,3’-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2’-bithiophene: This compound has a bithiophene backbone with glycolated side chains, enhancing its solubility and hydrophilicity.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Known for its use in the lacquer industry, this compound shares similar ether linkages but lacks the boron-containing dioxaborolane ring.
Uniqueness
The uniqueness of 2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of ether linkages and a boron-containing dioxaborolane ring. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other compounds with similar ether linkages but without the boron moiety.
Properties
Molecular Formula |
C19H29BCl2O6 |
|---|---|
Molecular Weight |
435.1 g/mol |
IUPAC Name |
2-[2,3-dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H29BCl2O6/c1-18(2)19(3,4)28-20(27-18)15-12-14(13-16(21)17(15)22)26-11-10-25-9-8-24-7-6-23-5/h12-13H,6-11H2,1-5H3 |
InChI Key |
LMSCVBWHCROCGH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)Cl)OCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


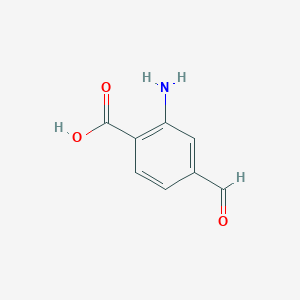
![1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B13996086.png)

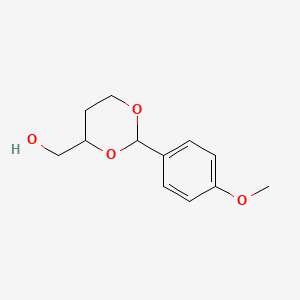
![1-[Diethyl(phenyl)silyl]aziridine](/img/structure/B13996096.png)
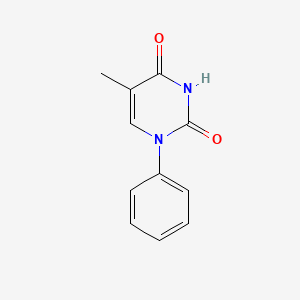
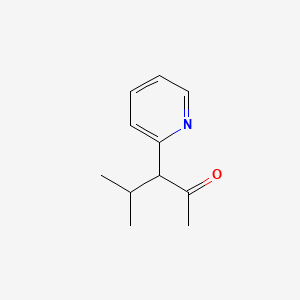
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)


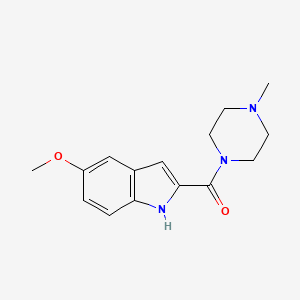
![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)
